4-chloro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
CAS No.:
Cat. No.: VC16369640
Molecular Formula: C20H15ClN4O3S
Molecular Weight: 426.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN4O3S |
|---|---|
| Molecular Weight | 426.9 g/mol |
| IUPAC Name | 4-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H15ClN4O3S/c1-11-16(19-23-17(25-28-19)12-5-9-15(27-2)10-6-12)29-20(22-11)24-18(26)13-3-7-14(21)8-4-13/h3-10H,1-2H3,(H,22,24,26) |
| Standard InChI Key | TXIHPTNMMHPWSA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates three heterocyclic systems: a thiazole ring, a 1,2,4-oxadiazole moiety, and a benzamide group. The thiazole component (C3H3NS) forms the central scaffold, substituted at position 5 with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl group and at position 4 with a methyl group. The N-benzamide substituent at position 2 features a para-chloro phenyl ring. The Z-configuration of the thiazol-2(3H)-ylidene group ensures planar geometry, critical for intermolecular interactions.
Systematic Nomenclature
According to IUPAC conventions, the compound is designated as 4-chloro-N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide. The numbering prioritizes the thiazole ring, with substituents ordered by complexity.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₅ClN₄O₃S |
| Molecular Weight | 426.9 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | As above |
Synthesis and Characterization
Synthetic Pathways
The synthesis employs a convergent strategy:
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Oxadiazole Formation: 4-Methoxybenzonitrile reacts with hydroxylamine under acidic conditions to form an amidoxime, which cyclizes with ethyl chlorooxoacetate to yield 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-carboxylic acid.
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Thiazole Construction: 4-Methylthiazol-2-amine undergoes condensation with the oxadiazole-carboxylic acid via carbodiimide-mediated coupling, followed by dehydrogenation to form the thiazol-2(3H)-ylidene intermediate.
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Benzamide Coupling: The thiazole intermediate reacts with 4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base.
Analytical Characterization
Post-synthesis validation utilizes:
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NMR Spectroscopy: ¹H NMR confirms substituent integration (e.g., methoxy singlet at δ 3.8 ppm, thiazole protons at δ 7.2–8.1 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 427.9 [M+H]⁺.
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IR Spectroscopy: Stretching vibrations for amide C=O (1680 cm⁻¹) and oxadiazole C=N (1605 cm⁻¹).
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logP = 3.85) , necessitating dimethyl sulfoxide (DMSO) for biological assays. It remains stable under inert atmospheres but degrades upon prolonged UV exposure.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| logP | 3.85 |
| Melting Point | 218–220°C (decomposes) |
| Solubility in DMSO | >10 mM |
| pKa | 4.2 (amide proton) |
Biological Activity and Mechanism of Action
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The oxadiazole moiety disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.
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